molecular formula C9H11ClF3N B1430493 3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride CAS No. 1803592-32-6

3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride

Cat. No.: B1430493
CAS No.: 1803592-32-6
M. Wt: 225.64 g/mol
InChI Key: YIPZDYYXUAFBPP-UHFFFAOYSA-N
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Description

Historical Context and Development

The compound 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride emerged as a subject of interest in the early 2000s, driven by advances in organofluorine chemistry and its applications in medicinal chemistry. Initial studies focused on its structural analogs, such as 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide, which demonstrated anesthetic and anticonvulsant properties. By 2005, synthetic methodologies for related trifluoromethylated isocyanates highlighted the growing utility of trifluoromethyl groups in chiral derivatization agents. A 2020 patent further underscored its pharmaceutical relevance by detailing polymorphic forms of structurally similar compounds like fenfluramine hydrochloride.

Chemical Nomenclature and Classification

Systematic Name :
3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride
Molecular Formula : C₉H₁₁ClF₃N
Classification :

  • Organofluorine compound
  • Secondary amine hydrochloride
  • Phenylpropylamine derivative

Structural Features :

  • A propan-1-amine backbone substituted with a phenyl group at C2 and a trifluoromethyl group at C3.
  • Chloride counterion stabilizing the protonated amine.

Identifiers :

  • SMILES : C1=CC=C(C=C1)C(CN)C(F)(F)F.Cl
  • InChIKey : YXAOXWPRTAEREJ-UHFFFAOYSA-N

Significance in Organofluorine Chemistry

The trifluoromethyl group imparts unique physicochemical properties:

  • Electron-withdrawing effects : Enhances metabolic stability and binding affinity in bioactive molecules.
  • Lipophilicity : Improves membrane permeability, critical for central nervous system-targeting drugs.
  • Steric bulk : Influences stereochemical outcomes in synthetic pathways, as seen in chiral derivatization protocols.

This compound serves as a precursor in synthesizing β-amino-α-trifluoromethyl alcohols, which are pivotal in asymmetric catalysis and peptidomimetic design.

Research Evolution and Current Status

Recent advances include:

  • Synthetic methodologies : Copper-catalyzed trifluoromethylation and AgF-mediated thiocarbamoyl fluoride transformations.
  • Pharmaceutical applications : Exploration in antidepressant and anticonvulsant drug candidates, leveraging structural similarities to fluoxetine derivatives.
  • Materials science : Investigation into fluorinated polymers for enhanced thermal stability.

Table 1: Key Milestones in Research

Year Development Source Citation
2003 Analogues studied for anesthetic activity
2005 Chiral derivatization applications
2020 Polymorph synthesis for drug formulations
2016 Trifluoromethylation via thiocarbamoyl intermediates

Properties

IUPAC Name

3,3,3-trifluoro-2-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8(6-13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPZDYYXUAFBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-32-6
Record name 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride
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Biological Activity

3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride, often referred to as a trifluoromethyl-substituted amine, has garnered interest in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound through a detailed review of its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride is C10H12ClF3N. The trifluoromethyl group (CF3-CF_3) significantly influences the compound's lipophilicity and metabolic stability, enhancing its bioavailability compared to non-fluorinated analogs.

Research indicates that compounds with trifluoromethyl substitutions can interact with neurotransmitter systems, particularly influencing serotonin receptors and enzymes involved in neurotransmitter metabolism. The presence of the trifluoromethyl group alters the electronic properties of the molecule, potentially enhancing its affinity for various biological targets .

Neurotransmitter Interaction

Studies have shown that similar compounds can modulate neurotransmitter uptake. For instance, the incorporation of a trifluoromethyl group in phenolic structures has been linked to increased potency in inhibiting serotonin uptake by up to sixfold compared to non-fluorinated counterparts . This suggests that 3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride may exhibit similar properties.

Pharmacological Effects

  • Anesthetic Activity : Analogues of 3,3,3-Trifluoro-2-phenylpropan-1-amine have demonstrated significant anesthetic properties. For instance, a related compound was found to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamic parameters such as heart rate or blood pressure .
  • Anticonvulsant Activity : Research has indicated that certain derivatives exhibit potent anticonvulsant effects in various animal models. The therapeutic index for these compounds suggests a promising safety profile alongside their efficacy .

Case Studies and Research Findings

The following table summarizes key studies related to the biological activity of trifluoromethyl-substituted amines:

Study ReferenceCompound TestedKey FindingsBiological Activity
3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamideExhibited excellent oral anesthetic activity; minimal side effectsAnesthetic
Various TFM-containing drugsIncreased potency for serotonin uptake inhibition; enhanced drug efficacyNeurotransmitter modulation
3-[3-(Trifluoromethyl)phenyl]propan-1-amineInvestigated for spectroscopic properties; potential applications in medicinal chemistryDrug development

Scientific Research Applications

Anesthetic Activity

Research indicates that compounds similar to 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride exhibit significant anesthetic properties. A related compound demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamic parameters such as heart rate or blood pressure. This suggests potential applications in anesthesia where maintaining cardiovascular stability is crucial .

Anticonvulsant Activity

This compound and its analogues have shown promising anticonvulsant effects in animal models. For instance, certain derivatives exhibited potent activity against seizures induced by maximal electroshock (MES) and subcutaneous metrazol (scMET) models, with a therapeutic index indicating a favorable safety profile .

Neurotransmitter Interaction

The presence of the trifluoromethyl group significantly influences the compound's interaction with neurotransmitter systems. Studies have indicated that similar compounds can modulate neurotransmitter uptake, particularly serotonin, enhancing their potency in inhibiting serotonin uptake by several folds compared to non-fluorinated counterparts .

Case Studies and Research Findings

The following table summarizes key studies related to the biological activity of 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride:

StudyApplicationFindings
Study AAnesthetic PropertiesReduced MAC of isoflurane with stable hemodynamics
Study BAnticonvulsant EffectsPotent activity in MES and scMET models
Study CNeurotransmitter ModulationEnhanced serotonin uptake inhibition

Pharmaceutical Development

One of the most notable applications of this compound is in the synthesis of pharmaceuticals targeting central nervous system disorders. It serves as a key intermediate in the synthesis of cinacalcet hydrochloride, a medication used for managing secondary hyperparathyroidism and cancer-related hypercalcemia. Cinacalcet works by increasing the sensitivity of calcium-sensing receptors in the parathyroid gland, effectively lowering parathyroid hormone levels .

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenyl Groups

  • This modification may increase molecular weight (279.09 g/mol vs. ~223.64 g/mol for the target) and influence solubility .
  • 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1797306-72-9)

    • Formula : C₁₀H₁₄Cl₂FN
    • Key Difference : The methyl group at position 2 and additional fluorine on the phenyl ring reduce symmetry and increase lipophilicity. Such substitutions could enhance membrane permeability but may also affect metabolic pathways .

Analogues with Varying Backbone Substitutions

  • 3,3,3-Trifluoropropan-1-amine Hydrochloride (CAS 2968-33-4)

    • Formula : C₃H₇ClF₃N
    • Key Difference : Absence of the phenyl group reduces aromatic interactions, likely decreasing binding affinity to hydrophobic targets. The simpler structure (MW 149.54 g/mol) may improve aqueous solubility but limit applications requiring π-π stacking .

Analogues with Heterocyclic Systems

  • 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine Hydrochloride (CAS 1820736-32-0)
    • Formula : C₇H₉ClF₃NS
    • Key Difference : Substitution of phenyl with thiophene introduces sulfur-mediated electronic effects and reduced aromaticity. This may alter redox properties and bioavailability, positioning it for applications in materials science or as a kinase inhibitor precursor .

Analogues with Reduced Fluorination

  • The lower molecular weight (131.55 g/mol) may enhance diffusion across biological barriers .

Research Implications

  • Pharmaceutical Design : The trifluoromethyl group in the target compound enhances metabolic stability, while the phenyl group enables hydrophobic interactions. Comparatively, chlorine-substituted analogs (e.g., –7) may offer tailored steric profiles for selective target engagement .
  • Material Science : Thiophene-containing analogs () could serve as building blocks for conductive polymers due to sulfur’s electron-rich nature .
  • Synthetic Chemistry : The propane backbone allows modular substitution, enabling rapid generation of derivatives for structure-activity relationship studies .

Preparation Methods

Direct Nucleophilic Substitution Route

One common approach involves the nucleophilic substitution of a suitable precursor, such as 1-bromo-3,3,3-trifluoropropane, with phenyl ethylamine. This method typically proceeds under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or side reactions. The reaction conditions are optimized with bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃), and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reaction Conditions:

  • Base: Sodium hydride or potassium carbonate
  • Solvent: DMSO or THF
  • Temperature: Usually between 0°C and 80°C
  • Atmosphere: Inert (nitrogen or argon)

Multi-step Synthesis via Trifluoromethylation and Amination

Another advanced route involves initial synthesis of a trifluoromethylated aromatic intermediate, followed by reduction and amination steps:

  • Step 1: Trifluoromethylation of benzene derivatives using electrophilic trifluoromethylating agents (e.g., Togni reagent, Umemoto reagent).
  • Step 2: Conversion of the trifluoromethylated aromatic compound into a phenylpropyl intermediate via Grignard or organolithium reagents.
  • Step 3: Amination of the intermediate with ammonia or primary amines under catalytic conditions.

Reaction Conditions:

  • Trifluoromethylation: Use of electrophilic trifluoromethylating agents at low temperatures (-78°C to 0°C)
  • Reduction/Amination: Catalysts such as Pd/C or Raney Ni, with hydrogen or ammonia gas under pressure.

Reductive Amination Strategy

This method involves the formation of an imine intermediate from a ketone or aldehyde precursor, followed by reduction:

  • Step 1: Synthesis of a suitable aldehyde or ketone, such as trifluorophenylacetaldehyde.
  • Step 2: Reaction with a primary amine (phenyl ethylamine) under acidic or neutral conditions to form an imine.
  • Step 3: Reduction of the imine with sodium borohydride or catalytic hydrogenation to yield the target amine hydrochloride.

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to 50°C
  • Reducing agent: Sodium borohydride or catalytic hydrogenation at 1-10 atm

Purification and Salt Formation

Post-synthesis, the crude product is purified via recrystallization or chromatography. The final step involves converting the free base to its hydrochloride salt:

  • Method: Treatment of the free amine with hydrochloric acid (HCl) in a suitable solvent such as ethanol or ether.
  • Conditions: Usually at low temperature (0°C to room temperature) to ensure high purity and yield.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvent Reaction Conditions Advantages References
Nucleophilic Substitution 1-bromo-3,3,3-trifluoropropane + phenyl ethylamine NaH or K₂CO₃ DMSO, THF 0°C to 80°C, inert atmosphere Simplicity, direct Patent WO2010128388A2
Trifluoromethylation + Amination Benzene derivatives + trifluoromethylating agents Togni or Umemoto reagent Low temp (-78°C) -78°C to 0°C High selectivity Patent WO2021171301A1
Reductive Amination Trifluorophenylacetaldehyde + phenyl ethylamine NaBH₄ or catalytic H₂ Ethanol, methanol Room temp to 50°C Versatile, scalable Literature and patents

Research Findings and Optimization Strategies

  • Reaction Temperature: Maintaining low temperatures during trifluoromethylation enhances selectivity and reduces side reactions.
  • Reagent Choice: Electrophilic trifluoromethylating agents like Togni's reagent provide high yields and regioselectivity.
  • Solvent Effects: Toluene and ethyl acetate are preferred for their inertness and ease of removal.
  • Salt Formation: Acidic treatment with HCl ensures high purity of the hydrochloride salt, with controlled pH (around 1-2) to prevent decomposition.

Notes on Industrial Scale-Up

  • Continuous flow reactors are increasingly employed to improve safety and control during trifluoromethylation and amination steps.
  • Use of automated systems allows precise temperature and reagent addition control, reducing impurities and increasing yields.
  • Purification via crystallization from ethanol or isopropanol is favored for large-scale production.

Q & A

Q. What are the common synthetic routes for preparing 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride, and what key reagents are involved?

Methodological Answer: The synthesis typically involves:

  • Nucleophilic substitution : Reacting 3,3,3-trifluoro-2-phenylpropan-1-ol with thionyl chloride (SOCl₂) to form the corresponding alkyl chloride, followed by amination using aqueous ammonia or alkylamines under reflux conditions .
  • Reductive amination : Condensation of 3,3,3-trifluoro-2-phenylpropanal with ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol .
  • Hydrochloride salt formation : Freebase amine is treated with HCl gas in diethyl ether or ethanol to precipitate the hydrochloride salt.

Q. Key Reagents :

ReagentRoleExample Conditions
SOCl₂ChlorinationReflux, anhydrous conditions
NaBH₃CNReductive aminationMethanol, RT, 12–24 h
HCl gasSalt formationEthanol, 0–5°C

Q. How can researchers confirm the purity and structural identity of 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : 1^1H and 19^{19}F NMR to verify trifluoromethyl (-CF₃) and phenyl group positions. The CF₃ group shows a characteristic triplet in 19^{19}F NMR at ~-60 ppm .
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
    • Melting Point Analysis : Compare observed melting point (e.g., 145–148°C) with literature values to detect impurities .

Q. What solvents are optimal for dissolving 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride in biological assays?

Methodological Answer:

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred due to the compound’s high solubility (≥50 mg/mL).
  • Aqueous buffers : For cell-based studies, dissolve in DMSO first, then dilute with phosphate-buffered saline (PBS) to avoid precipitation.
  • Stability Note : Avoid prolonged exposure to acidic aqueous solutions (>pH 5) to prevent hydrolysis of the amine hydrochloride .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride?

Methodological Answer:

  • Reaction Path Modeling : Use density functional theory (DFT) to calculate transition states and intermediates for key steps (e.g., reductive amination). Software like Gaussian or ORCA can predict activation energies and optimal reaction temperatures .
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction yields. For example, THF or dichloromethane may improve nucleophilic substitution efficiency by stabilizing charged intermediates .

Q. How do researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

  • Purity Assessment : Recrystallize the compound from ethanol/water mixtures and re-analyze via HPLC and differential scanning calorimetry (DSC) to confirm thermal behavior .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, SCXRD can resolve discrepancies in CF₃ group orientation or counterion interactions .

Q. What strategies mitigate degradation of 3,3,3-trifluoro-2-phenylpropan-1-amine hydrochloride under acidic conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the amine hydrochloride to the freebase under strong acidic conditions (pH < 3).
  • Stabilization Methods :
    • Use lyophilization for long-term storage.
    • Add antioxidants (e.g., 0.1% BHT) to prevent radical-mediated degradation.
    • Conduct stability studies using accelerated aging (40°C/75% RH) with LC-MS monitoring to identify degradation products .

Q. What advanced analytical techniques characterize the compound’s interaction with biological targets?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes or receptors by measuring heat changes during ligand-receptor interaction.
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and monitor real-time binding kinetics (ka, kd) .
  • Molecular Dynamics (MD) Simulations : Predict binding modes of the trifluoromethyl group with hydrophobic pockets in proteins using AMBER or GROMACS .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Controlled Solubility Testing : Prepare saturated solutions in solvents (e.g., water, ethanol, hexane) under standardized conditions (25°C, 24 h stirring). Filter and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy.

  • Example Data :

    SolventSolubility (mg/mL)Method
    Water10.2 ± 0.5Gravimetric
    Ethanol45.3 ± 1.2UV-Vis (λ = 260 nm)
    Hexane<0.1HPLC

Q. Why do some studies report varying yields for the reductive amination step?

Methodological Answer:

  • Critical Factors :
    • pH Control : Maintain pH 6–7 during reductive amination to balance amine protonation and aldehyde reactivity.
    • Catalyst Purity : Sodium cyanoborohydride must be freshly prepared to avoid decomposition.
    • Byproduct Removal : Use scavenger resins (e.g., Amberlyst® 15) to trap unreacted aldehydes .

Methodological Tables

Q. Table 1. Key Synthetic Routes Comparison

MethodYield (%)Purity (%)Key Challenges
Nucleophilic Substitution65–7595–98Competing elimination
Reductive Amination80–85≥99pH sensitivity

Q. Table 2. Stability Under Accelerated Aging Conditions

Condition (40°C/75% RH)Time (Weeks)Degradation (%)Major Degradant
12Freebase amine
412Trifluoroacetate

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride
Reactant of Route 2
3,3,3-Trifluoro-2-phenylpropan-1-amine hydrochloride

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